molecular formula C23H23N3O2S B244697 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244697
M. Wt: 405.5 g/mol
InChI Key: OHLZEMXSNDZKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets kinases involved in B-cell receptor signaling. This compound has been extensively studied for its potential use in treating various types of cancers, including hematological malignancies.

Mechanism of Action

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide targets multiple kinases involved in B-cell receptor signaling, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide disrupts B-cell receptor signaling and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and survival of these cells. It also modulates the immune system by reducing the production of cytokines and decreasing the activation of T-cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for B-cell receptor signaling kinases, which allows for targeted inhibition of cancer cells. However, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experiments.

Future Directions

1. Combination therapy: 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide may be used in combination with other drugs to enhance its efficacy in treating cancer.
2. Alternative targets: Further research may identify additional kinases or pathways that 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide can target, expanding its potential use in treating cancer and autoimmune diseases.
3. Biomarker identification: Biomarkers may be identified that can predict which patients are most likely to respond to 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide treatment.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in humans and determine its potential use in treating various types of cancer and autoimmune diseases.
In conclusion, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a promising small molecule inhibitor that targets kinases involved in B-cell receptor signaling. Its potential use in treating cancer and autoimmune diseases has been extensively studied, and future research may identify additional targets and potential applications.

Synthesis Methods

The synthesis of 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves multiple steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 4-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline to form the final product, 3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential use in treating hematological malignancies, such as B-cell lymphoma and chronic lymphocytic leukemia. It has also shown promise in treating autoimmune diseases, such as rheumatoid arthritis.

properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

3-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-2-5-18(16-17)22(27)24-19-7-9-20(10-8-19)25-11-13-26(14-12-25)23(28)21-6-3-15-29-21/h2-10,15-16H,11-14H2,1H3,(H,24,27)

InChI Key

OHLZEMXSNDZKOZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.